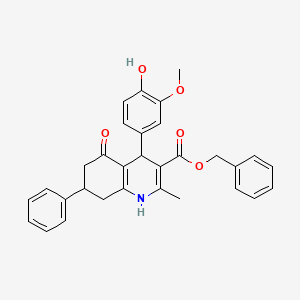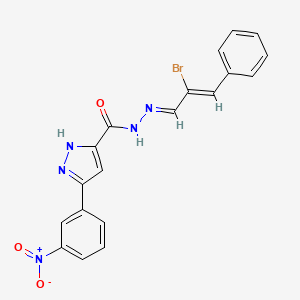![molecular formula C19H19N3O4S2 B11674845 2-[(4-nitrobenzyl)sulfanyl]-N'-{(E)-[3-(thietan-3-yloxy)phenyl]methylidene}acetohydrazide](/img/structure/B11674845.png)
2-[(4-nitrobenzyl)sulfanyl]-N'-{(E)-[3-(thietan-3-yloxy)phenyl]methylidene}acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(4-NITROPHENYL)METHYL]SULFANYL}-N’-[(E)-[3-(THIETAN-3-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound characterized by its unique structural components, including a nitrophenyl group, a thietan-3-yloxy group, and an aceto-hydrazide moiety
Preparation Methods
The synthesis of 2-{[(4-NITROPHENYL)METHYL]SULFANYL}-N’-[(E)-[3-(THIETAN-3-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route may include the following steps:
Formation of the nitrophenyl intermediate: This involves the nitration of a suitable aromatic compound to introduce the nitro group.
Synthesis of the thietan-3-yloxy intermediate: This step involves the formation of the thietan ring and its subsequent attachment to a phenyl group.
Coupling of intermediates: The final step involves the coupling of the nitrophenyl and thietan-3-yloxy intermediates with an aceto-hydrazide moiety under specific reaction conditions, such as the use of a suitable catalyst and solvent.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
2-{[(4-NITROPHENYL)METHYL]SULFANYL}-N’-[(E)-[3-(THIETAN-3-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl and thietan-3-yloxy groups.
Hydrolysis: The aceto-hydrazide moiety can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and hydrazines.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., sodium hydroxide).
Scientific Research Applications
2-{[(4-NITROPHENYL)METHYL]SULFANYL}-N’-[(E)-[3-(THIETAN-3-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, including drug development for various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{[(4-NITROPHENYL)METHYL]SULFANYL}-N’-[(E)-[3-(THIETAN-3-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. For example, the nitrophenyl group may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The thietan-3-yloxy group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to 2-{[(4-NITROPHENYL)METHYL]SULFANYL}-N’-[(E)-[3-(THIETAN-3-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE include:
2-[(4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N’-[(E)-(4-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE: This compound has a similar aceto-hydrazide moiety but differs in the presence of a triazole ring instead of a thietan ring.
2-[(4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N’-[(E)-(3-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE: Similar to the previous compound but with a different position of the nitro group.
The uniqueness of 2-{[(4-NITROPHENYL)METHYL]SULFANYL}-N’-[(E)-[3-(THIETAN-3-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H19N3O4S2 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
2-[(4-nitrophenyl)methylsulfanyl]-N-[(E)-[3-(thietan-3-yloxy)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C19H19N3O4S2/c23-19(13-27-10-14-4-6-16(7-5-14)22(24)25)21-20-9-15-2-1-3-17(8-15)26-18-11-28-12-18/h1-9,18H,10-13H2,(H,21,23)/b20-9+ |
InChI Key |
HADRFOCXXRNCSV-AWQFTUOYSA-N |
Isomeric SMILES |
C1C(CS1)OC2=CC=CC(=C2)/C=N/NC(=O)CSCC3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1C(CS1)OC2=CC=CC(=C2)C=NNC(=O)CSCC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-bromobenzyl)sulfanyl]-N'-{(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}acetohydrazide](/img/structure/B11674769.png)
![3-(9H-carbazol-9-yl)-N'-[(E)-(4-chlorophenyl)methylidene]propanehydrazide](/img/structure/B11674771.png)
![3-(2,4-dichlorophenyl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11674775.png)


![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide](/img/structure/B11674783.png)
![(5Z)-5-{3-iodo-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11674784.png)
![ethyl 2-({(E)-[2-(furan-2-yl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B11674787.png)
![N'-[(E)-biphenyl-4-ylmethylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11674798.png)
![4-bromo-2-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-6-ethoxyphenol](/img/structure/B11674814.png)
![ethyl (2Z)-2-[4-(benzyloxy)-3-iodo-5-methoxybenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11674819.png)

![N,N'-diphenyl-6-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11674837.png)
